molecular formula C22H21ClN6O3 B2747261 7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 949332-87-0

7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2747261
CAS No.: 949332-87-0
M. Wt: 452.9
InChI Key: IYLXXANJKQVHIX-WYMPLXKRSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring system, the introduction of the ethoxyphenyl and chlorophenyl groups, and the formation of the hydrazone linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine core provides a rigid, planar structure, while the substituted groups may add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the hydrazone group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

Again, without specific data, we can only speculate about the properties of this compound. It is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s important to assume that it could be harmful or hazardous .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its potential uses in materials science, or its reactivity in chemical reactions .

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O3/c1-3-32-17-9-7-14(8-10-17)12-24-27-21-25-19-18(20(30)26-22(31)28(19)2)29(21)13-15-5-4-6-16(23)11-15/h4-12,18-19H,3,13H2,1-2H3,(H,25,27)(H,26,30,31)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHILSRBNUWXGG-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC3C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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